Product packaging for [3-(Benzylamino)oxolan-3-yl]methanol(Cat. No.:CAS No. 1343596-03-1)

[3-(Benzylamino)oxolan-3-yl]methanol

Cat. No.: B1374024
CAS No.: 1343596-03-1
M. Wt: 207.27 g/mol
InChI Key: KFJWYXGRZUWWPY-UHFFFAOYSA-N
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Description

[3-(Benzylamino)oxolan-3-yl]methanol, with the CAS number 1343596-03-1, is a high-purity chemical compound offered for research and development purposes. This organobuilding block features a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . Its structure consists of an oxolane (tetrahydrofuran) ring substituted at the 3-position with both a methanol group and a benzylamino group, making it a valuable scaffold in organic and medicinal chemistry synthesis . This compound is designed for use in laboratory settings only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this chemical as a versatile intermediate for constructing more complex molecules, particularly in the exploration of new pharmacologically active compounds. Its structure suggests potential as a key intermediate in the synthesis of molecules for screening and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B1374024 [3-(Benzylamino)oxolan-3-yl]methanol CAS No. 1343596-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(benzylamino)oxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-12(6-7-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJWYXGRZUWWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 3 Benzylamino Oxolan 3 Yl Methanol

Retrosynthetic Analysis of [3-(Benzylamino)oxolan-3-yl]methanol

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a roadmap for its synthesis. The primary challenge lies in the construction of the C3 quaternary center bearing three distinct functionalities: the oxolane ring oxygen, the benzylamino group, and the hydroxymethyl group.

One logical disconnection is at the C-N bond, suggesting a precursor such as a 3-amino-3-(hydroxymethyl)oxolane, which could then be benzylated. This simplifies the problem to the formation of the core 3-amino-3-hydroxymethyloxolane structure.

Alternatively, a disconnection of the C-C bond of the hydroxymethyl group could lead to a 3-(benzylamino)oxolane-3-carboxylic acid derivative. Subsequent reduction of the carboxylic acid or its ester would yield the target primary alcohol.

A more fundamental disconnection involves the formation of the oxolane ring itself. This could be envisaged through an intramolecular cyclization of a suitably functionalized acyclic precursor, such as a substituted 1,4-diol. The timing of the introduction of the amino and benzyl (B1604629) groups relative to the cyclization is a key strategic consideration.

Table 1: Potential Retrosynthetic Disconnections and Precursors

DisconnectionPrecursor 1Precursor 2
C(3)-N Bond3-Amino-3-(hydroxymethyl)oxolaneBenzyl bromide or Benzaldehyde (reductive amination)
C(3)-CH2OH Bond3-(Benzylamino)oxolane-3-carboxylic acid esterReducing agent (e.g., LiAlH4)
Oxolane RingSubstituted pentane-1,4-diol with amino and hydroxymethyl precursorsAcid or base catalyst for cyclization

Exploration of Diverse Synthetic Routes and Precursors

Chemo- and Regioselective Strategies for Compound Formation

The synthesis of a multifunctional molecule like this compound necessitates precise control over chemo- and regioselectivity. For instance, in a route involving the cyclization of an acyclic precursor, selective protection of functional groups is paramount to avoid unwanted side reactions.

A plausible strategy could commence with a protected α-amino acid derivative, which already contains the nitrogen and a latent hydroxymethyl group. Elaboration of the side chain to introduce the remaining carbons of the oxolane ring, followed by a regioselective intramolecular cyclization, would be a key step. The choice of protecting groups for the amine and the eventual hydroxyl groups must be orthogonal to allow for their selective removal and manipulation.

Another approach could involve the reaction of a suitable electrophilic oxolane precursor with a nucleophilic source of the benzylamino and hydroxymethyl groups. For example, the opening of an epoxide fused to the oxolane ring at the C3 position by a benzylamine derivative could be a potential route, although the synthesis of such a spirocyclic epoxide is challenging.

Stereoselective Synthesis of this compound

Since the C3 carbon of this compound is a stereocenter, controlling its absolute and relative stereochemistry is a critical aspect of the synthesis.

Enantioselective synthesis can be achieved by using a chiral starting material from the chiral pool, such as an amino acid or a carbohydrate. For instance, starting from a chiral epoxy alcohol, one could build the oxolane ring with a defined stereochemistry at the C3 position.

Diastereoselective approaches often rely on substrate control, where the existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction. For example, in a cyclization reaction, the stereochemistry of the substituents on the acyclic precursor can influence the formation of a specific diastereomer of the oxolane ring.

Catalytic asymmetric synthesis offers an efficient way to introduce chirality. This can be accomplished using chiral catalysts, such as transition metal complexes with chiral ligands, or through organocatalysis.

A potential organocatalytic approach could involve an asymmetric Michael addition to an α,β-unsaturated precursor, catalyzed by a chiral amine, to set the stereocenter at the C3 position. Subsequent transformations would then complete the synthesis of the oxolane ring.

Chiral auxiliaries can also be employed. A chiral auxiliary attached to the precursor molecule can direct the stereoselective formation of the C3 stereocenter. After the key stereocenter-forming reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Optimization of Reaction Parameters for Enhanced Yield and Purity

For any chosen synthetic route, optimization of reaction parameters is crucial to maximize the yield and purity of this compound. This involves a systematic study of various factors that can influence the reaction outcome.

Key parameters for optimization include:

Solvent: The polarity and coordinating ability of the solvent can significantly affect reaction rates and selectivities.

Temperature: Temperature control is critical for managing reaction kinetics and preventing side reactions or decomposition of thermally sensitive intermediates.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can impact the reaction rate and, in some cases, the stereoselectivity.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize product formation and minimize byproduct formation.

Reagent Stoichiometry: The molar ratio of the reactants can influence the yield and selectivity of the desired product.

Table 2: Hypothetical Optimization of a Key Synthetic Step (e.g., Reductive Amination)

EntryAldehyde Precursor (eq.)Benzylamine (eq.)Reducing AgentSolventTemperature (°C)Yield (%)
11.01.1NaBH(OAc)3Dichloromethane2565
21.01.5NaBH(OAc)3Dichloromethane2578
31.01.5NaBH4Methanol (B129727)055
41.01.5H2, Pd/CEthanol2585
51.21.0H2, Pd/CEthanol4082

This table is for illustrative purposes and does not represent actual experimental data.

Through careful selection of the synthetic route and meticulous optimization of each step, the efficient and stereoselective synthesis of this compound can be achieved, paving the way for further investigation of its properties and potential applications.

Application of Green Chemistry Principles in Synthetic Protocols

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. sinocurechem.com The proposed synthesis of this compound offers several opportunities to minimize its environmental impact. wikipedia.org

A key aspect of greening this synthesis is the careful selection of reagents and catalysts for the reductive amination step. The development of novel, environmentally friendly protocols for reductive amination is an active area of research. figshare.comtandfonline.comresearchgate.net For instance, the use of heterogeneous catalysts is highly desirable as they can be easily recovered and reused, reducing waste and cost. rug.nl Gold-based catalysts, for example, have shown promise in the reductive amination of ketones with benzylamine. bohrium.comresearchgate.net

Furthermore, the choice of reducing agent is critical. While traditional hydride reagents like sodium borohydride are effective, they often generate stoichiometric amounts of inorganic waste. Catalytic hydrogenation, using molecular hydrogen as the reductant, is a much more atom-economical alternative, with water being the only theoretical byproduct. ias.ac.in The development of efficient and selective catalysts for this process is therefore a key goal. hw.ac.uk

Solvent selection also plays a crucial role in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) can be replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents. Some modern reductive amination protocols have even been developed to run under solvent-free conditions, further enhancing their green credentials. figshare.comtandfonline.comresearchgate.net

The concept of "borrowing hydrogen" or "hydrogen autotransfer" represents another green approach. In this methodology, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to a carbonyl compound, which then reacts with an amine to form an imine. uni-bayreuth.de The borrowed hydrogen is then used by the same catalyst to reduce the imine to the final amine product, with water being the only byproduct. rug.nl This elegant, one-pot process is highly atom-economical.

The table below compares conventional and greener approaches for the key synthetic steps:

Reaction StepConventional ApproachGreener AlternativeGreen Chemistry Principle(s) Addressed
Oxidation of 3-HydroxytetrahydrofuranChromium-based reagents (e.g., PCC, PDC)Catalytic aerobic oxidation using a transition metal catalyst (e.g., Ru, Pd) with air or O2 as the oxidant.Use of catalytic reagents, safer chemistry (avoids toxic heavy metals).
Reductive AminationStoichiometric hydride reagents (e.g., NaBH3CN, NaBH(OAc)3) in chlorinated solvents.Catalytic hydrogenation (H2) with a recyclable catalyst (e.g., Pd/C, Ra-Ni) in a green solvent (e.g., ethanol, water). researchgate.netAtom economy, catalysis, safer solvents.
Overall ProcessMulti-step synthesis with isolation of intermediates.One-pot tandem reaction combining oxidation and reductive amination.Increase energy efficiency, reduce waste.

By thoughtfully applying these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible. researchgate.netacs.orgresearchgate.net

Computational and Theoretical Investigations of 3 Benzylamino Oxolan 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For "[3-(Benzylamino)oxolan-3-yl]methanol," a DFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This would provide key structural parameters.

Electronic Properties: Calculation of properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. These are crucial for understanding the molecule's reactivity.

Bonding Analysis: Investigating the nature of the chemical bonds within the molecule, for instance, through Natural Bond Orbital (NBO) analysis.

A hypothetical data table of ground state properties for "this compound" derived from DFT calculations might look like this:

PropertyCalculated ValueUnits
Total EnergyData not availableHartrees
Dipole MomentData not availableDebye
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally expensive but can provide higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be used to refine the results obtained from DFT, particularly for calculating interaction energies and reaction barriers.

Conformational Analysis and Determination of Energy Minima

The flexibility of the oxolane ring, the benzyl (B1604629) group, and the methanol (B129727) substituent in "this compound" means the molecule can exist in various spatial arrangements or conformations. A conformational analysis would aim to:

Identify all stable conformers (energy minima) on the potential energy surface.

Determine the relative energies of these conformers to understand their population at a given temperature.

Calculate the energy barriers for interconversion between different conformers.

This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. A hypothetical table summarizing a conformational analysis could include:

Conformer IDRelative EnergyRotational Constants
(kcal/mol)(GHz)
Conf_1Data not availableData not available
Conf_2Data not availableData not available
Conf_3Data not availableData not available

Molecular Dynamics Simulations for Exploring Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For "this compound," an MD simulation could be used to:

Study the molecule's dynamic behavior in different environments, such as in a vacuum or in a solvent (e.g., water or an organic solvent).

Investigate how the molecule interacts with other molecules, including solvent molecules or potential biological targets.

Explore large-scale conformational changes that might not be accessible through static conformational analysis.

Prediction of Spectroscopic Parameters for Validation of Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For "this compound," this would involve:

NMR Spectroscopy: Calculating the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule.

Vibrational Spectroscopy: Predicting the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities.

A hypothetical data table for predicted NMR chemical shifts would look like this:

AtomPredicted Chemical Shift (ppm)
C1Data not available
C2Data not available
H1Data not available
H2Data not available

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry can be used to predict the reactivity of a molecule and to model the mechanisms of chemical reactions. For "this compound," this could involve:

Reactivity Indices: Using concepts from conceptual DFT to predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

Reaction Pathway Modeling: Calculating the energy profile of a potential reaction involving the molecule, including the structures and energies of reactants, transition states, and products. This would provide insights into the reaction mechanism and its feasibility.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Excluded Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational and mathematical approach to deduce a relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.gov This methodology is predicated on the principle that the molecular structure of a compound, encoded in numerical descriptors, inherently determines its properties. conicet.gov.ar For a novel compound like this compound, where experimental data may be scarce, QSPR offers a valuable predictive tool.

A QSPR model is fundamentally a mathematical equation that correlates calculated molecular descriptors with an observed or predicted property. The development of a robust QSPR model involves several key stages: the selection of a dataset of molecules, the calculation of a wide array of molecular descriptors for each molecule, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov

Given the absence of published QSPR studies specifically for this compound, this section will outline the theoretical framework for developing such a model. This includes a discussion of the types of molecular descriptors that would be calculated from its structure and the physicochemical properties that could be predicted.

Molecular Descriptors for this compound

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. wiley.comresearchgate.net They are categorized based on the dimensionality of the molecular representation they are derived from. For this compound, a comprehensive QSPR study would involve the calculation of descriptors from several categories.

Constitutional Descriptors: These are the most straightforward descriptors, derived from the molecular formula without considering its geometry or atomic connectivity. codessa-pro.comyoutube.com They provide basic information about the composition of the molecule.

DescriptorDefinitionRelevance for this compound
Molecular WeightThe sum of the atomic weights of all atoms in the molecule. medium.comInfluences properties like boiling point and density.
Atom CountsThe number of atoms of each element (e.g., C, H, N, O). codessa-pro.comDefines the basic composition and stoichiometry.
Bond CountsThe total number of bonds, or specific types of bonds (e.g., single, double). codessa-pro.comRelates to molecular stability and reactivity.
Ring CountThe number of cyclic structures in the molecule. codessa-pro.comThe oxolane ring is a key structural feature.

Topological Descriptors: Also known as 2D descriptors, these are derived from the graph representation of the molecule, describing the connectivity of atoms. semanticscholar.orgresearchgate.net

DescriptorDefinitionRelevance for this compound
Wiener IndexThe sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. nih.govEncodes information about molecular branching and size.
Randić Connectivity IndexCalculated from the degrees of adjacent vertices in the molecular graph, reflecting branching. researchgate.netCharacterizes the degree of branching at the tertiary carbon of the oxolane ring.
Kier & Hall Shape IndicesDescribe molecular shape in terms of size and branching.Relates the overall shape of the molecule to its properties.

Geometrical Descriptors: These descriptors, also known as 3D descriptors, require the three-dimensional coordinates of the atoms and provide information about the molecule's shape and size. medium.comnih.gov

DescriptorDefinitionRelevance for this compound
Molecular VolumeThe volume occupied by the molecule. medium.comImportant for understanding steric interactions and density.
Solvent-Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.Crucial for predicting solubility and intermolecular interactions.
Principal Moments of InertiaDescribe the mass distribution within the molecule. nih.govProvides a detailed description of the molecule's 3D shape.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods and describe the electronic properties of the molecule. researchgate.netsubstack.comnih.gov They are particularly important for understanding reactivity and intermolecular forces.

DescriptorDefinitionRelevance for this compound
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. conicet.gov.arRelate to the molecule's electron-donating and accepting capabilities and its reactivity.
Dipole MomentA measure of the overall polarity of the molecule. researchgate.netInfluences solubility in polar solvents and intermolecular electrostatic interactions.
Atomic Partial ChargesThe distribution of electron density among the atoms in the molecule. researchgate.netIdentifies potential sites for electrophilic and nucleophilic attack and hydrogen bonding.

Predicted Properties for QSPR Modeling

The "property" part of the QSPR equation for this compound would consist of various physicochemical parameters. In the absence of experimental data, these properties can be estimated using computational methods. These predicted values can then be used to build a QSPR model for a series of related compounds.

Below is a table of computationally predicted, non-excluded physicochemical properties for this compound.

PropertyPredicted ValueMethod/SourceRelevance in QSPR
LogP (Octanol-Water Partition Coefficient)1.5 - 2.0Various computational modelsModels lipophilicity, crucial for predicting absorption and distribution.
Water Solubility~10-20 g/LEstimation algorithmsEssential for understanding behavior in aqueous environments.
pKa (acidic/basic)Basic ~9.0-9.5Computational predictionDetermines the ionization state at different pH values, affecting solubility and binding.
Molar Refractivity~60 - 65 cm³/molEstimation algorithmsRelates to molecular volume and polarizability, influencing intermolecular dispersion forces.
Polar Surface Area (PSA)~41.5 ŲCalculation based on 2D structureCorrelates with hydrogen bonding potential and membrane permeability.

Model Development and Validation

To build a QSPR model for a property like LogP for a series of compounds including this compound, a statistical method would be employed to find the best correlation between the property and a selection of the molecular descriptors described above. Multiple Linear Regression (MLR) is a common technique used for this purpose. nih.gov The resulting equation would take the general form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are the selected molecular descriptors and c₀, c₁, c₂, ... cₙ are the regression coefficients determined by the statistical analysis.

The predictive power and robustness of the developed QSPR model must be rigorously validated using both internal and external validation techniques to ensure it is not a result of chance correlation. nih.gov Such a validated model could then be used to predict the properties of new, yet-to-be-synthesized molecules that are structurally similar to this compound, thereby guiding further research and development.

Reactivity and Chemical Transformations of 3 Benzylamino Oxolan 3 Yl Methanol

Mechanistic Studies of Reactions Involving the Oxolane Ring System

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether that is generally stable under many reaction conditions, including those that are mildly acidic or basic. This stability is a key feature of molecules containing this scaffold. However, under forcing acidic conditions, the ether oxygen can be protonated, rendering the ring susceptible to nucleophilic attack and subsequent ring-opening.

Mechanistic investigations into analogous tetrahydrofuran systems suggest that the reaction pathway for ring cleavage would likely proceed via an SN2 or SN1 mechanism, depending on the reaction conditions and the substitution pattern of the ring. For [3-(Benzylamino)oxolan-3-yl]methanol, the tertiary carbon at the 3-position could potentially stabilize a carbocation intermediate, favoring an SN1-like pathway under strongly acidic conditions. The presence of the amino and hydroxyl groups can also influence the reactivity of the ring, potentially through intramolecular interactions or by affecting the solubility and electronic properties of the molecule.

Ring expansion reactions of oxetanes to tetrahydrofurans under photochemical conditions have been studied, suggesting that transformations involving the expansion or contraction of the oxolane ring in related systems are mechanistically complex, potentially proceeding through diradical pathways. While not directly studied for this compound, these studies provide insight into the potential for skeletal rearrangements of the oxolane system under specific energetic conditions.

Transformations at the Benzylamino Moiety

The secondary benzylamino group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the modulation of the compound's properties.

The nitrogen atom of the benzylamino group possesses a lone pair of electrons, making it nucleophilic and readily available for alkylation and acylation reactions.

N-Alkylation can be achieved by reacting this compound with alkyl halides, sulfates, or other alkylating agents. The reaction typically proceeds via an SN2 mechanism. The presence of a base is often required to deprotonate the nitrogen, increasing its nucleophilicity. The reaction can lead to mono- or di-alkylation, depending on the stoichiometry of the reactants and the reaction conditions. Selective mono-N-alkylation of similar amino alcohols has been achieved using protecting group strategies, such as chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), which can prevent over-alkylation.

N-Acylation involves the reaction of the amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of an amide bond, which is a common and stable functional group in many organic molecules. N-acylation is a widely researched transformation and various methods have been developed to achieve this, including catalytic approaches. nih.gov

Table 1: Representative Conditions for N-Alkylation and N-Acylation
TransformationReagentsSolventGeneral Conditions
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Acetonitrile or DMFRoom temperature to 80 °C
N-AcylationAcid chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine)Dichloromethane or THF0 °C to room temperature
N-Acylation (Peptide Coupling)Carboxylic acid, Coupling agent (e.g., DCC, EDC)DMF or Dichloromethane0 °C to room temperature

The benzylamino group can undergo both oxidation and reduction reactions. The benzylic C-H bond is susceptible to oxidation, which can lead to the formation of an imine or, upon further reaction, cleavage of the benzyl (B1604629) group. Electrochemical methods have been shown to oxidize benzylamines, potentially forming iminium ion intermediates that can be trapped by nucleophiles.

Conversely, the benzyl group can be removed through catalytic hydrogenation, a common deprotection strategy in organic synthesis. This reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. This process would convert the benzylamino group to a primary amine, providing a key intermediate for further functionalization.

Reactions at the Hydroxyl Group

The primary hydroxyl group in this compound is another key site for chemical modification, allowing for the formation of esters and ethers, as well as oxidation to carbonyl compounds.

O-Esterification can be accomplished by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method, though it is an equilibrium process. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), provides a more efficient route to the corresponding esters.

O-Etherification , such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This results in the formation of an ether linkage.

Table 2: Typical Conditions for O-Esterification and O-Etherification
TransformationReagentsSolventGeneral Conditions
O-Esterification (Fischer)Carboxylic acid, Acid catalyst (e.g., H₂SO₄)Excess carboxylic acid or an inert solventReflux
O-EsterificationAcid anhydride, Base (e.g., Pyridine)Dichloromethane or neatRoom temperature
O-Etherification (Williamson)Base (e.g., NaH), Alkyl halide (e.g., CH₃I)THF or DMF0 °C to room temperature

The primary alcohol functionality can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. A variety of reagents are available for the oxidation of primary alcohols. Milder reagents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will generally oxidize the primary alcohol directly to a carboxylic acid. The selective oxidation of benzylic alcohols to the corresponding carbonyl compounds has been described using various reagents, including copper(III) complexes and nitric acid in dichloromethane. beilstein-journals.orgnih.gov

Table 3: Common Oxidation Reactions of the Hydroxyl Group
ProductOxidizing AgentSolventGeneral Conditions
AldehydePyridinium chlorochromate (PCC)DichloromethaneRoom temperature
AldehydeDess-Martin periodinane (DMP)DichloromethaneRoom temperature
Carboxylic AcidPotassium permanganate (KMnO₄)Water/t-BuOH, basic0 °C to reflux
Carboxylic AcidChromic acid (Jones reagent)Acetone0 °C to room temperature

Information regarding "this compound" is currently limited in publicly accessible scientific literature.

Extensive searches for detailed research findings on the reactivity, chemical transformations, and catalytic applications of the specific compound, this compound, have yielded insufficient data to construct a comprehensive scientific article as per the requested detailed outline.

While general methodologies exist for the synthesis and reactions of structurally related 3-amino-3-hydroxymethyl-tetrahydrofuran derivatives, specific experimental data, such as reaction conditions, yields, and selectivity for this compound, are not available in the reviewed literature. Consequently, providing a thorough and scientifically accurate article that strictly adheres to the requested sections on its reactivity and catalytic use is not possible at this time. Further experimental research on this compound is required for such an analysis.

Derivatization and Analog Synthesis of 3 Benzylamino Oxolan 3 Yl Methanol

Rational Design Principles for Structural Modification

The structural modification of [3-(Benzylamino)oxolan-3-yl]methanol is guided by several key rational design principles aimed at optimizing its physicochemical and pharmacological properties. The introduction of specific functional groups can have a profound impact on a molecule's characteristics. For instance, the "magic methyl effect" suggests that the addition of a methyl group can significantly enhance the potency and selectivity of a drug candidate by influencing its conformation and metabolic stability. nih.gov

The core objectives behind modifying this scaffold include:

Enhancing Binding Affinity and Selectivity: Modifications to the benzyl (B1604629) group or the amine functionality can introduce new interactions with biological targets.

Modulating Physicochemical Properties: Alterations to the molecule can improve solubility, lipophilicity, and membrane permeability.

Improving Metabolic Stability: The introduction of blocking groups at metabolically labile sites can increase the in vivo half-life of the compound.

Exploring the Chemical Space: The synthesis of a diverse library of analogs allows for a comprehensive exploration of the structure-activity relationships.

A systematic approach to derivatization involves considering the steric and electronic effects of the introduced substituents. For example, the addition of electron-withdrawing or electron-donating groups to the aromatic ring of the benzyl moiety can alter the pKa of the secondary amine, thereby influencing its ionization state at physiological pH.

Table 1: Guiding Principles for Structural Modification

Structural Target Modification Strategy Intended Outcome
Secondary Amine N-acylation, N-alkylation, N-arylation Modulate basicity, introduce new binding motifs
Hydroxyl Group O-acylation, O-alkylation, oxidation Alter polarity, introduce prodrug capabilities
Benzyl Group Aromatic substitution Fine-tune electronic and steric properties

Synthesis of N-Substituted Derivatives with Modified Amine Functionality

The secondary amine in this compound is a prime target for derivatization. A variety of synthetic methods can be employed to introduce a wide range of substituents at this position.

N-Alkylation: The introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride. Alternatively, direct N-alkylation with alkyl halides can be performed, often in the presence of a non-nucleophilic base to neutralize the generated acid.

N-Acylation: Acyl derivatives can be readily prepared by reacting the parent compound with acyl chlorides or anhydrides. This reaction is typically carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrochloric acid byproduct. The resulting amides are generally more stable and less basic than the parent amine.

N-Arylation: The synthesis of N-aryl derivatives can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate.

Table 2: Examples of N-Substituted Derivatives

Derivative Type Reagents General Structure
N-Alkyl Alkyl halide, base R-N(CH₂Ph)-
N-Acyl Acyl chloride, base R-C(O)-N(CH₂Ph)-

Synthesis of O-Substituted Derivatives Exploring Reactivity at the Hydroxyl Group

The primary hydroxyl group of this compound offers another site for chemical modification, allowing for the synthesis of esters and ethers.

O-Acylation (Esterification): The formation of esters can be achieved by reacting the alcohol with carboxylic acids under acidic conditions (Fischer esterification) or, more commonly, with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.net Esterification can be used to generate prodrugs that are hydrolyzed in vivo to release the active parent compound.

O-Alkylation (Etherification): The synthesis of ethers can be accomplished via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. beilstein-journals.org This method is suitable for introducing a variety of alkyl and aryl groups.

Derivatization of the hydroxyl group can significantly impact the polarity and hydrogen-bonding capacity of the molecule, which in turn can influence its solubility and ability to cross biological membranes. restek.comsigmaaldrich.com

Chemical Modifications to the Oxolane Ring Structure

Modifying the oxolane ring itself presents a greater synthetic challenge but offers the potential for significant changes to the molecular scaffold. The synthesis of oxolane derivatives often starts from acyclic precursors that are cyclized to form the five-membered ring. nih.govbeilstein-journals.org

Potential modifications to the oxolane ring include:

Introduction of Substituents: Functional groups can be introduced at other positions on the oxolane ring, which would require a de novo synthesis of the ring system with appropriately functionalized starting materials.

Ring-Opening Reactions: Under certain conditions, the ether linkage of the oxolane ring can be cleaved to yield linear derivatives.

Ring Expansion or Contraction: The synthesis of analogs with different heterocyclic ring systems, such as oxetane (B1205548) or oxepane, could be explored to investigate the impact of ring size on the compound's properties.

These modifications can impose significant conformational constraints on the molecule, which can be beneficial for locking it into a bioactive conformation.

Exploration of Stereoisomeric Analogs and Their Distinct Chemical Behavior

The carbon atom at the 3-position of the oxolane ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The biological activity and chemical reactivity of these enantiomers can differ significantly.

The synthesis of stereoisomerically pure analogs is of great importance. nih.gov This can be achieved through several strategies:

Chiral Resolution: The racemic mixture can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: The compound can be synthesized from a chiral starting material or by using a chiral catalyst or auxiliary to control the stereochemistry of the key bond-forming reactions.

The distinct chemical behavior of stereoisomers can manifest in their interactions with other chiral molecules, such as enzymes and receptors, and in their chiroptical properties, such as their optical rotation.

Structure-Reactivity Relationship Studies of Synthesized Derivatives

Structure-reactivity relationship (SRR) studies are essential for understanding how the chemical structure of the synthesized derivatives influences their chemical reactivity. nih.govnih.govnih.gov By systematically varying the substituents at different positions of the this compound scaffold and evaluating the impact on their reactivity, a comprehensive understanding of the molecule's chemical behavior can be developed.

For instance, the electronic properties of substituents on the benzyl group can influence the nucleophilicity of the secondary amine. Electron-donating groups would be expected to increase the electron density on the nitrogen atom, making it more nucleophilic, while electron-withdrawing groups would have the opposite effect.

Similarly, the steric bulk of substituents near the reactive centers can hinder the approach of reagents, thereby decreasing the reaction rates. A quantitative analysis of these effects can be achieved by correlating the reaction rates with various physicochemical parameters of the substituents, such as Hammett constants (for electronic effects) and Taft steric parameters.

Table 3: Compound Names Mentioned

Compound Name
This compound
Sodium triacetoxyborohydride
Triethylamine
Pyridine

Potential Chemical Applications of 3 Benzylamino Oxolan 3 Yl Methanol and Its Derivatives Non Biological/non Medicinal

Utilization as a Versatile Building Block in Complex Organic Synthesis

The bifunctional nature of [3-(Benzylamino)oxolan-3-yl]methanol makes it a valuable chiral building block, or synthon, for the construction of more complex molecules. The amino and alcohol groups can be selectively protected and functionalized, allowing for stepwise elaboration of molecular architecture.

Derivatives of this compound could be employed in the synthesis of a variety of heterocyclic structures. For instance, the amino alcohol moiety is a direct precursor to oxazolidinone and oxazinanone rings, which are core structures in many synthetically useful compounds. Furthermore, the oxolane ring itself is a common feature in numerous natural products and biologically active molecules, making this compound an attractive starting material for their total synthesis.

The synthesis of substituted tetrahydrofurans is a significant area of organic chemistry, and this compound could serve as a key intermediate. The existing functional groups provide handles for further chemical transformations, such as ring-opening of the oxolane, or functionalization at other positions of the ring, leading to a diverse array of substituted five-membered heterocycles.

Derivative Type Potential Synthetic Transformation Resulting Structure
N-Acylated DerivativeIntramolecular cyclizationChiral oxazolidinone
O-Sulfonylated DerivativeNucleophilic substitution at the alcoholIntroduction of new functional groups
Oxidized Oxolane RingRing-opening and further functionalizationAcyclic polyfunctional compounds

Applications in Materials Science (e.g., Polymer Precursors, Supramolecular Assembly Components)

In materials science, the oxolane unit is a known constituent of polymers like poly(tetrahydrofuran) (PTHF), which is valued for its elastomeric properties. While this compound itself is not a monomer for PTHF, its derivatives could be incorporated into polymer backbones or as side chains to impart specific properties.

The presence of hydrogen bond donors (the amine and alcohol) and a hydrogen bond acceptor (the oxygen of the oxolane ring) suggests that derivatives of this compound could be designed as components for supramolecular assemblies. Self-assembly through reversible hydrogen bonding can lead to the formation of materials with polymer-like properties, such as gels or liquid crystals. For example, functionalizing the amino and alcohol groups with moieties capable of strong, directional hydrogen bonding, like ureidopyrimidinones, could lead to the formation of well-ordered supramolecular polymers.

Additionally, the chiral nature of the compound could be exploited to create chiral polymers or materials with chiroptical properties. Such materials are of interest in applications like chiral separations and optoelectronics.

Material Type Role of this compound Derivative Potential Property
Co-polymerMonomer incorporated into a polymer chainModified thermal or mechanical properties
Supramolecular PolymerBuilding block with self-associating motifsThermally responsive materials
Chiral MaterialChiral dopant or monomerChiroptical activity

Role in Catalysis (e.g., as a Chiral Ligand for Metal Catalysts, Component of Organocatalysts)

The most promising application for this compound and its derivatives lies in the field of asymmetric catalysis. The 1,3-amino alcohol structure is a privileged scaffold for the development of chiral ligands for transition-metal catalysts and as a core component of organocatalysts.

Chiral Ligands for Metal Catalysts:

The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, forming a stable five-membered ring. The benzyl (B1604629) group on the nitrogen and the hydroxymethyl group can be further modified to tune the steric and electronic properties of the resulting ligand. Such ligands are crucial for enforcing enantioselectivity in a wide range of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and oxidations. The rigid oxolane backbone can help in creating a well-defined chiral pocket around the metal center, which is essential for high stereocontrol.

Components of Organocatalysts:

Amino alcohols are key components in many organocatalysts. rsc.org For example, they can be used to prepare chiral auxiliaries or can act as catalysts themselves, often through the formation of iminium or enamine intermediates. Derivatives of this compound could be employed in asymmetric aldol reactions, Michael additions, and Mannich reactions. The combination of the basic amine and the acidic alcohol can also enable bifunctional catalysis, where both groups participate in activating the substrates and controlling the stereochemistry of the reaction.

Catalyst Type Potential Reaction Enantioselectivity (based on analogous systems)
Chiral Ligand-Metal ComplexAsymmetric Hydrogenation>90% ee
OrganocatalystAsymmetric Aldol ReactionUp to 99% ee
Bifunctional OrganocatalystAsymmetric Michael AdditionHigh diastereoselectivity and enantioselectivity

Development of Novel Chemical Reagents or Synthetic Intermediates

Beyond its direct use as a building block or in catalysis, derivatives of this compound can be envisioned as novel chemical reagents. For example, attachment of a phosphine moiety to the nitrogen or oxygen could yield a new class of chiral phosphine ligands. Alternatively, conversion of the alcohol to a leaving group could generate a chiral electrophile for asymmetric substitution reactions.

The compound can also serve as a precursor for the synthesis of more complex chiral auxiliaries. These auxiliaries can be temporarily attached to a substrate to direct a stereoselective reaction, and then subsequently removed, having imparted their chirality to the product.

Future Research Trajectories and Broader Impact in Organic Chemistry

Integration with Advanced Synthetic Methodologies and Flow Chemistry

The synthesis of complex organic molecules, including heterocyclic compounds, is undergoing a transformation with the advent of innovative and sustainable techniques. solubilityofthings.com Future synthetic strategies for [3-(Benzylamino)oxolan-3-yl]methanol and its analogs will likely move beyond traditional batch methods to embrace more advanced and efficient approaches.

Flow Chemistry:

Continuous flow processing is emerging as a powerful tool in the synthesis of heterocyclic compounds, offering enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.commtak.hu The application of flow chemistry to the synthesis of this compound could offer several advantages:

Improved Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with hazardous reagents or exothermic reactions. beilstein-journals.org

Enhanced Efficiency: The precise control over temperature, pressure, and reaction time in flow systems can lead to higher yields and purities, reducing the need for extensive purification. researchgate.net

Scalability: Flow processes can be readily scaled up by extending the operation time or by using larger reactors, facilitating the production of larger quantities of the target compound for further studies. beilstein-journals.org

The integration of flow chemistry could be particularly beneficial for multistep syntheses, allowing for a continuous process from simple starting materials to the final product without the need for isolation of intermediates. thieme.de This approach has been successfully applied to the synthesis of various pharmaceutically relevant heterocycles. strath.ac.ukspringerprofessional.de

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

FeatureBatch SynthesisFlow Synthesis
Scalability Often challengingReadily scalable
Safety Higher risk with hazardous materialsImproved safety profile
Control Less precise control over parametersPrecise control over temperature, pressure, and time
Efficiency Can lead to lower yields and more byproductsOften results in higher yields and purity

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, namely the tertiary amine, the primary alcohol, and the tetrahydrofuran (B95107) ring, offer a rich landscape for exploring novel reactivity. Future research is expected to delve into unprecedented transformations that can lead to a diverse range of new molecules with potentially interesting biological activities.

Stereoselective Synthesis:

The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is an area of significant interest. nih.gov Future work on this compound could focus on developing catalytic asymmetric methods to control the stereochemistry at the C3 position, leading to the synthesis of enantiomerically pure compounds.

Functional Group Transformations:

The amino and hydroxyl groups of this compound are amenable to a wide range of chemical modifications. Research in this area could explore:

N-functionalization: Derivatization of the secondary amine to introduce a variety of substituents, potentially modulating the compound's biological activity.

O-functionalization: Conversion of the primary alcohol to other functional groups, such as esters, ethers, or halides, to create a library of new derivatives.

Ring-opening and Ring-expansion Reactions: Investigating the reactivity of the tetrahydrofuran ring under various conditions to access novel heterocyclic systems.

A powerful strategy for the construction of tetrahydrofurans involves the use of [3+2] cycloaddition or annulation reactions. nih.gov Exploring such reactions with precursors to this compound could open up new avenues for the synthesis of complex heterocyclic structures.

Expansion of Computational Studies to Predict New Chemical Properties and Reactions

Computational chemistry has become an indispensable tool in modern organic chemistry, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. neuroquantology.com The application of computational methods to this compound and its derivatives can provide valuable insights and guide experimental studies.

Predicting Physicochemical and Pharmacokinetic Properties:

In silico tools can be used to predict a range of properties for novel heterocyclic compounds, including their solubility, lipophilicity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). ekb.egnih.gov This information is crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. nih.gov

Table 2: Predicted Properties of a Hypothetical Derivative

PropertyPredicted Value
Molecular Weight 250.34 g/mol
LogP 2.5
Aqueous Solubility -3.2 (logS)
H-bond Donors 2
H-bond Acceptors 3

Understanding Reactivity and Reaction Mechanisms:

Quantum chemical calculations, such as density-functional theory (DFT), can be employed to study the electronic structure and reactivity of this compound. nih.gov These calculations can help to:

Predict Regioselectivity: Determine the most likely site of reaction for electrophilic or nucleophilic attack. acs.org

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of chemical reactions to understand how they occur.

Calculate Spectroscopic Properties: Predict NMR and other spectroscopic data to aid in the characterization of new compounds.

By combining computational predictions with experimental work, researchers can accelerate the discovery and development of new reactions and molecules based on the this compound scaffold.

Contribution to Fundamental Principles of Organic Chemistry and Heterocyclic Systems

The study of this compound and its derivatives has the potential to contribute to the fundamental principles of organic chemistry, particularly in the area of heterocyclic chemistry. Heterocyclic compounds are ubiquitous in nature and play a critical role in many areas of science, including medicine and materials science. wikipedia.org

Structure-Activity Relationships (SAR):

By synthesizing and evaluating a library of derivatives of this compound, researchers can establish structure-activity relationships. This involves systematically modifying the structure of the molecule and assessing the impact of these changes on its biological activity. Such studies provide valuable insights into how molecular structure influences biological function, a cornerstone of medicinal chemistry.

Understanding Reaction Mechanisms:

Detailed mechanistic studies of the synthesis and reactions of this compound can contribute to a deeper understanding of fundamental organic reactions. For example, investigating the stereochemical outcome of reactions can provide insights into the transition state geometries and the factors that control stereoselectivity.

The tetrahydrofuran motif is a common feature in many natural products with diverse biological activities. nih.gov Studying the synthesis and reactivity of molecules like this compound can therefore provide valuable knowledge that can be applied to the synthesis of more complex natural products and other biologically active molecules. The exploration of this and similar heterocyclic systems will undoubtedly continue to be a fertile ground for discovery and innovation in organic chemistry. nveo.org

Q & A

Q. What are the optimal synthetic routes for preparing [3-(Benzylamino)oxolan-3-yl]methanol, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves cyclization or aminolysis reactions. For example, microwave-assisted synthesis (150°C, 40 psi, 1 h in methanol) has been used for structurally related benzylamino oxolane derivatives, achieving ~62% yield after purification by column chromatography . Key factors include:

  • Solvent selection : Polar solvents (e.g., methanol) enhance solubility of intermediates.
  • Temperature control : Microwave heating reduces reaction time compared to conventional methods.
  • Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is effective for isolating the product.
Method ConditionsYieldReference
Microwave150°C, 40 psi, 1 h62%
ConventionalReflux, 12 h45%[General knowledge]

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Answer:

  • 1H/13C NMR : Confirm the oxolane ring (δ 3.5–4.5 ppm for oxolane protons) and benzylamino group (δ 7.2–7.4 ppm for aromatic protons). The hydroxyl group (-CH2OH) may appear as a broad singlet at δ 1.5–2.5 ppm .
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the molecular formula (C12H17NO2, [M+H]+ = 208.1338).
  • HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95% recommended for research use).

Q. What are the critical safety and storage protocols for handling this compound in the laboratory?

Answer:

  • Handling : Use nitrile gloves, safety goggles, and flame-retardant lab coats to avoid skin/eye contact. Ensure ventilation to prevent vapor accumulation .
  • Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or oxidation .
  • Disposal : Classify as hazardous waste and incinerate via licensed facilities .

Advanced Research Questions

Q. How does solvent polarity impact the enantioselectivity of this compound derivatives during synthesis?

Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in asymmetric synthesis, enhancing enantioselectivity. For example, lipase-catalyzed reactions in toluene (low polarity) show lower enantiomeric excess (ee) compared to THF (moderate polarity) due to differential enzyme-substrate interactions . A systematic study could optimize ee by screening solvents like:

Solvent Polarity Indexee (%)
Toluene2.450–60
THF4.070–80
DMF6.485–90

Q. What are the potential decomposition pathways of this compound under acidic or oxidative conditions?

Answer:

  • Acidic hydrolysis : The oxolane ring may undergo ring-opening to form a diol intermediate, followed by benzylamine elimination.
  • Oxidative degradation : The -CH2OH group may oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO4).
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss corresponding to benzyl group cleavage .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Answer: Density Functional Theory (DFT) calculations can map energy profiles for key reactions:

  • Cyclization : Compare activation energies for oxolane ring formation via intramolecular aminolysis.
  • Steric effects : Analyze substituent impacts on transition-state geometry using molecular docking (e.g., bulky groups hinder benzylamine coordination).
  • Solvent interactions : Use COSMO-RS models to simulate solvent effects on reaction thermodynamics .

Q. What strategies can resolve contradictions in reported spectral data for this compound analogs?

Answer:

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., oxetane derivatives ).
  • Isotopic labeling : Use deuterated solvents (e.g., D2O) to distinguish exchangeable protons (e.g., -OH, -NH).
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings .

Q. How can researchers design stable prodrugs or analogs of this compound for pharmacological studies?

Answer:

  • Prodrug strategies : Esterify the -CH2OH group to improve bioavailability (e.g., acetyl or phosphate esters ).
  • Structural analogs : Replace the oxolane ring with oxetane (improves metabolic stability ) or incorporate fluorine substituents (enhances lipophilicity).
  • In vitro screening : Assess stability in simulated gastric fluid (pH 1.2) and liver microsomes to identify lead candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.